molecular formula C11H12BrN B10861134 [(4-Bromophenyl)methyl](methyl)(prop-2-yn-1-yl)amine

[(4-Bromophenyl)methyl](methyl)(prop-2-yn-1-yl)amine

Cat. No.: B10861134
M. Wt: 238.12 g/mol
InChI Key: CZHICGIAKKAMAP-UHFFFAOYSA-N
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Description

PYCR1-IN-1 is a compound known for its inhibitory effects on pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme involved in the final step of proline biosynthesis. This compound has shown potential anticancer properties by targeting PYCR1, which is often upregulated in various cancers .

Preparation Methods

The synthesis of PYCR1-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes:

    Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of PYCR1-IN-1.

    Functional Group Modifications: Subsequent reactions introduce functional groups that enhance the inhibitory activity of the compound.

Chemical Reactions Analysis

PYCR1-IN-1 undergoes various chemical reactions, primarily focusing on its interaction with PYCR1. The key reactions include:

Common reagents used in these reactions include reducing agents and specific inhibitors that target the active site of PYCR1. The major product formed from these reactions is the inhibited PYCR1 enzyme, which leads to reduced proline levels in cells.

Scientific Research Applications

PYCR1-IN-1 has several scientific research applications, particularly in the fields of cancer research and metabolic studies:

Mechanism of Action

PYCR1-IN-1 exerts its effects by binding to the active site of PYCR1, inhibiting its enzymatic activity. This inhibition prevents the conversion of pyrroline-5-carboxylate to proline, leading to reduced proline levels in cells. The molecular targets and pathways involved include:

Comparison with Similar Compounds

PYCR1-IN-1 is unique in its specific inhibition of PYCR1. Similar compounds include:

Compared to these compounds, PYCR1-IN-1 is distinguished by its high specificity and potency in inhibiting PYCR1, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N-methylprop-2-yn-1-amine

InChI

InChI=1S/C11H12BrN/c1-3-8-13(2)9-10-4-6-11(12)7-5-10/h1,4-7H,8-9H2,2H3

InChI Key

CZHICGIAKKAMAP-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)CC1=CC=C(C=C1)Br

Origin of Product

United States

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